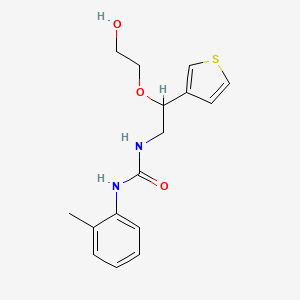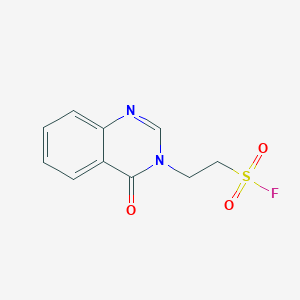
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride typically involves the reaction of quinazolinone derivatives with ethanesulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through recrystallization or chromatography, and implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinazolinone core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfone derivatives, while oxidation or reduction can lead to changes in the quinazolinone core structure.
Scientific Research Applications
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound’s derivatives are studied for their antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activities of quinazolinone derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride involves its interaction with biological targets such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its antibacterial activity.
Quinoxaline Derivatives: Studied for their antibacterial and anticancer properties.
Uniqueness
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and biological activity. This makes it a valuable compound for developing new derivatives with enhanced properties.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3S/c11-17(15,16)6-5-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFUDMPGUKCKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2389507.png)
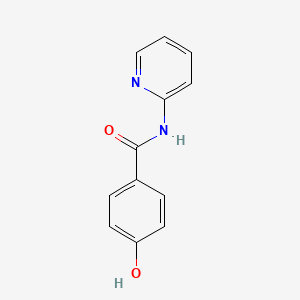
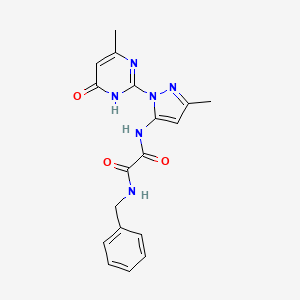
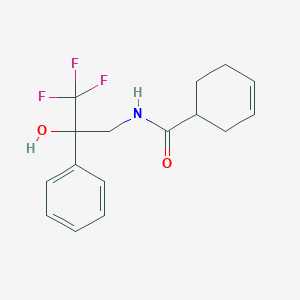

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)
![10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2389517.png)
![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)
